molecular formula C8H11NO3 B1650050 Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 110590-27-7

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No. B1650050
CAS RN: 110590-27-7
M. Wt: 169.18
InChI Key: WHIPJYYEBOTHCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methodologies. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate” is complex and is characterized by a bicyclic scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate and its derivatives play a crucial role in chemical synthesis, particularly in cycloaddition reactions. Sousa et al. (2012) studied the acid-catalyzed cycloaddition reaction of methyl glyoxylate oxime with cyclopentadiene, leading to various adducts including a 1,3-cycloadduct, methyl (1RS,4RS,5RS)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate (Sousa, Vale, García‐Mera, & Rodríguez-Borges, 2012). This research demonstrates the compound's utility in synthesizing complex molecular structures, which are essential in organic and medicinal chemistry.

Applications in Medicinal Chemistry

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate derivatives are used in the synthesis of pharmacologically relevant compounds. For instance, Kesler (1980) prepared 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride variant via a cycloaddition reaction, underscoring its relevance in creating heterocyclic compounds with potential medicinal applications (Kesler, 1980).

Utility in Synthesis of Nucleosides

The compound is instrumental in the synthesis of nucleosides, which are key components in antiviral and anticancer drugs. Quadrelli et al. (2007) showed that 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene reacts with benzonitrile oxide to produce isoxazoline-based carbocyclic nucleosides, highlighting its role in the development of new therapeutic agents (Quadrelli, Mella, Carosso, Bovio, & Caramella, 2007).

Role in Organic Chemistry Research

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is also significant in organic chemistry research, specifically in understanding reaction mechanisms and developing new synthetic methodologies. Kobayashi et al. (1992) explored the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, leading to rearrangement and formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions (Kobayashi, Ono, & Kato, 1992). This kind of research provides insights into reaction dynamics and pathways, crucial for advancing organic synthesis techniques.

properties

IUPAC Name

methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIPJYYEBOTHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2CCC(O1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711270
Record name Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

CAS RN

110590-27-7
Record name Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl N-hydroxycarbamate (17.81 g) in methylene chloride (350 ml) was cooled to about -13° C. (ice/acetone bath), and sequentially treated with 1,3-cyclohexadiene (14.24 g) and a suspension of tetrabutylammonium periodate (84.73 g) in methylene chloride (550 ml). The periodate suspension was added over a one hour period causing the temperature of the reaction to rise to a maximum of -5° C. After the addition of the periodate suspension was complete, the resulting reaction mixture was stirred at about -10° C. for three hours. A 10% sodium bisulfite solution (750 ml) was carefully added to the reaction mixture, while cooling in an ice/acetone bath. After about 45 minutes, the addition of the sodium bisulfite solution was complete. The organic phase was removed, washed with water (2×200 ml) and saturated sodium bicarbonate solution (2×500 ml). The organic phase was dried over sodium chloride, filtered, and concentrated in vacuo to give 180 g of the crude product. A solution of the crude product in methylene chloride was added to silica gel (200 g), and the resulting mixture evaporated to dryness. The title compound was isolated by flash silica-gel filtration, eluting with hexane/ethyl acetate (9:1, 2 L) and hexane/ethyl acetate (7:3, 500 ml). The fractions containing the title compound were combined, dried over sodium chloride and magnesium sulfate, filtered, and concentrated in vacuo to give 27.85 g of an oil. The oil was placed in a freezer to induce crystalization.
Quantity
17.81 g
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reactant
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350 mL
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ice acetone
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14.24 g
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84.73 g
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550 mL
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750 mL
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crude product
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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